molecular formula C20H31ClN4O7 B12353992 Methyl 4-[[1-[[1-[[1-(4-chloro-3-oxobutan-2-yl)pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate

Methyl 4-[[1-[[1-[[1-(4-chloro-3-oxobutan-2-yl)pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate

Cat. No.: B12353992
M. Wt: 474.9 g/mol
InChI Key: RHGXHACEVXSAHV-UHFFFAOYSA-N
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Description

MeOSuc-Ala-Ala-Pro-Ala-Chloromethylketone is a synthetic peptide-based compound known for its role as an inhibitor of human leukocyte elastase (HLE). This compound is cell-permeable and non-cytotoxic, making it a valuable tool in biochemical research and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MeOSuc-Ala-Ala-Pro-Ala-Chloromethylketone involves the stepwise assembly of the peptide chain followed by the introduction of the chloromethylketone group. The process typically begins with the protection of amino acid side chains, followed by coupling reactions to form peptide bonds.

Industrial Production Methods

Industrial production of MeOSuc-Ala-Ala-Pro-Ala-Chloromethylketone follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

MeOSuc-Ala-Ala-Pro-Ala-Chloromethylketone primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group can react with nucleophiles such as serine or cysteine residues in proteins, leading to the formation of covalent bonds .

Common Reagents and Conditions

Common reagents used in reactions involving MeOSuc-Ala-Ala-Pro-Ala-Chloromethylketone include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) as solvents. The reactions are typically carried out at room temperature with a 20-minute incubation period for optimal inhibition .

Major Products Formed

The major products formed from reactions involving MeOSuc-Ala-Ala-Pro-Ala-Chloromethylketone are covalent adducts with target proteins. These adducts result from the irreversible inhibition of enzymes such as human leukocyte elastase .

Scientific Research Applications

MeOSuc-Ala-Ala-Pro-Ala-Chloromethylketone has a wide range of scientific research applications:

    Chemistry: Used as a specific inhibitor in studies involving serine proteases.

    Biology: Employed in research on enzyme kinetics and protein interactions.

    Medicine: Investigated for its potential therapeutic applications in diseases involving excessive elastase activity, such as rheumatoid arthritis and cystic fibrosis.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents

Mechanism of Action

MeOSuc-Ala-Ala-Pro-Ala-Chloromethylketone exerts its effects by forming a covalent bond with the active site serine residue of human leukocyte elastase. This irreversible inhibition prevents the enzyme from hydrolyzing its substrates, thereby reducing elastase activity. The compound’s mechanism involves the formation of a reversible “Michaelis complex” followed by covalent bond formation .

Comparison with Similar Compounds

Similar Compounds

    MeOSuc-Ala-Ala-Pro-Val-Chloromethylketone: Another elastase inhibitor with a similar structure but different amino acid sequence.

    MeOSuc-Ala-Ala-Pro-Leu-Chloromethylketone: Similar in structure but with a leucine residue instead of alanine.

Uniqueness

MeOSuc-Ala-Ala-Pro-Ala-Chloromethylketone is unique due to its specific amino acid sequence, which provides distinct binding properties and inhibitory effects. Its non-cytotoxic nature and cell permeability further enhance its utility in various research and therapeutic applications .

Properties

Molecular Formula

C20H31ClN4O7

Molecular Weight

474.9 g/mol

IUPAC Name

methyl 4-[[1-[[1-[[1-(4-chloro-3-oxobutan-2-yl)pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate

InChI

InChI=1S/C20H31ClN4O7/c1-11(22-16(27)7-8-17(28)32-4)18(29)23-12(2)19(30)24-20(31)14-6-5-9-25(14)13(3)15(26)10-21/h11-14H,5-10H2,1-4H3,(H,22,27)(H,23,29)(H,24,30,31)

InChI Key

RHGXHACEVXSAHV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(=O)C1CCCN1C(C)C(=O)CCl)NC(=O)CCC(=O)OC

Origin of Product

United States

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